(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione is an organic compound with the molecular formula . This compound features a unique structure characterized by two 4-methylphenyl groups attached to a butene-1,4-dione backbone. Its significance in organic chemistry arises from its utility as a building block for synthesizing more complex molecules and its potential biological activities, including antimicrobial and anticancer properties.
This compound is classified under the category of diketones due to the presence of two carbonyl groups within its structure. It is registered under the CAS number 17342-09-5 and can be found in various chemical databases such as PubChem and ChemicalBook . The compound's systematic name reflects its structural features, aligning with IUPAC nomenclature standards.
The synthesis of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with a suitable diene precursor. A widely used method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired product. This reaction is generally conducted under inert atmospheric conditions (e.g., nitrogen or argon) to prevent oxidation, utilizing strong bases like sodium hydride or potassium tert-butoxide.
On an industrial scale, continuous flow processes may be employed to enhance yield and purity. Catalysts and optimized reaction conditions are crucial for improving synthesis efficiency. Purification techniques such as recrystallization or chromatography are often implemented to isolate the final product in pure form.
The molecular structure of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione can be represented through various notations:
InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
XHTZEZLDTOKEGI-VAWYXSNFSA-N
CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C
The molecular weight of this compound is approximately 264.32 g/mol . The symmetrical structure contributes to its chemical properties and reactivity.
(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione can undergo several chemical reactions:
Common reagents used in these reactions include:
The products formed from these reactions vary based on the specific conditions and reagents used.
The mechanism of action for (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their activity or function. The precise pathways depend on the application context and target molecules involved.
The physical properties of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione include:
Chemical properties include:
(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione has several scientific research applications:
Additionally, it finds utility in industrial applications such as the production of polymers and dyes .
This compound's unique structural features and versatile reactivity make it a valuable asset in both academic research and industrial chemistry.
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1